molecular formula C19H15N B082132 9-Phenyl-9,10-dihydroacridine CAS No. 10537-12-9

9-Phenyl-9,10-dihydroacridine

Cat. No. B082132
CAS RN: 10537-12-9
M. Wt: 257.3 g/mol
InChI Key: SIRJGOXQWBRPMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Phenyl-9,10-dihydroacridine, also known as DHA, is a synthetic organic compound that belongs to the acridine family. It has gained significant attention in the scientific community due to its potential therapeutic properties. DHA has been extensively studied for its ability to modulate various biological processes, including oxidative stress, inflammation, and cell death.

Scientific Research Applications

9-Phenyl-9,10-dihydroacridine has been extensively studied for its potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects. 9-Phenyl-9,10-dihydroacridine has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 9-Phenyl-9,10-dihydroacridine has been shown to have anticancer properties and has been studied for its potential use in cancer therapy.

Mechanism Of Action

The mechanism of action of 9-Phenyl-9,10-dihydroacridine is not fully understood. However, it is believed to modulate various biological processes, including oxidative stress, inflammation, and cell death. 9-Phenyl-9,10-dihydroacridine has been shown to activate the Nrf2 pathway, which is responsible for the regulation of antioxidant and detoxifying enzymes. 9-Phenyl-9,10-dihydroacridine has also been shown to inhibit the activity of various enzymes involved in inflammation and cell death.

Biochemical And Physiological Effects

9-Phenyl-9,10-dihydroacridine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase. 9-Phenyl-9,10-dihydroacridine has also been shown to decrease the levels of reactive oxygen species and lipid peroxidation. Additionally, 9-Phenyl-9,10-dihydroacridine has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the advantages of using 9-Phenyl-9,10-dihydroacridine in lab experiments is its ability to modulate various biological processes. 9-Phenyl-9,10-dihydroacridine has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects, making it a versatile compound for research. Additionally, 9-Phenyl-9,10-dihydroacridine is relatively easy to synthesize and is readily available. However, one of the limitations of using 9-Phenyl-9,10-dihydroacridine in lab experiments is its potential toxicity. 9-Phenyl-9,10-dihydroacridine has been shown to be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

For 9-Phenyl-9,10-dihydroacridine research include the study of its potential use in the treatment of neurodegenerative disorders and cancer therapy, the development of novel synthetic methods for 9-Phenyl-9,10-dihydroacridine synthesis, and the study of its potential toxicity.

Synthesis Methods

The synthesis of 9-Phenyl-9,10-dihydroacridine can be accomplished through several methods. One of the most commonly used methods involves the condensation of 9-phenylacridine with cyclohexanone in the presence of a catalyst. This method yields a high purity product and is relatively simple to perform. Other methods of synthesis include the use of a palladium-catalyzed reaction and the use of microwave irradiation.

properties

IUPAC Name

9-phenyl-9,10-dihydroacridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRJGOXQWBRPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40313686
Record name 9-Phenylacridan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40313686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Phenyl-9,10-dihydroacridine

CAS RN

10537-12-9
Record name NSC274898
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274898
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Phenylacridan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40313686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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